molecular formula C11H13NO3 B5543919 Ethyl 3-acetamidobenzoate CAS No. 19305-32-9

Ethyl 3-acetamidobenzoate

Cat. No.: B5543919
CAS No.: 19305-32-9
M. Wt: 207.23 g/mol
InChI Key: LVOGEXYCOVAAIH-UHFFFAOYSA-N
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Description

Ethyl 3-acetamidobenzoate is an organic compound with the molecular formula C11H13NO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the amino group is acetylated. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Properties

IUPAC Name

ethyl 3-acetamidobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)9-5-4-6-10(7-9)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOGEXYCOVAAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351452
Record name ethyl 3-acetamidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19305-32-9
Record name Ethyl 3-(acetylamino)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19305-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-acetamidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-acetamidobenzoate can be synthesized through the esterification of 3-amino benzoic acid with ethanol in the presence of an acid catalyst, followed by acetylation of the amino group using acetic anhydride. The reaction conditions typically involve refluxing the mixture to ensure complete reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as sulfuric acid or hydrochloric acid is common to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-acetamidobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-acetamidobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for anesthetic compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 3-acetamidobenzoate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The acetylated amino group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

    Ethyl 4-acetamidobenzoate: Similar structure but with the acetamido group at the para position.

    Methyl 3-acetamidobenzoate: Similar structure but with a methyl ester instead of an ethyl ester.

    N-acetylbenzocaine: A related compound used as a local anesthetic

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position of the acetamido group influences its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Biological Activity

Ethyl 3-acetamidobenzoate, an organic compound with the molecular formula C11H13NO3C_{11}H_{13}NO_3, is a derivative of benzoic acid. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an acetamido group attached to the benzene ring, making it a valuable compound in organic synthesis. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

PropertyValue
Molecular FormulaC11H13NO3C_{11}H_{13}NO_3
Molar Mass221.23 g/mol
Boiling Point250 °C
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with sodium channels within neuronal cells. Research indicates that this compound can block the generation of action potentials via voltage-dependent sodium channels, effectively suppressing nerve excitability. This mechanism is crucial for its potential use as an anesthetic agent.

In Vitro Studies

In vitro studies have demonstrated that this compound inhibits sodium influx into nerve cells, leading to decreased neuronal firing rates. The lipid solubility of the compound enhances its ability to penetrate cell membranes and interact with sodium channels directly .

In Vivo Studies

In vivo experiments conducted on Xenopus laevis tadpoles showed that this compound produced a dose-dependent blockade of motor and sensory nerve activity. Electrophysiological recordings indicated that this compound could effectively anesthetize both sensory and motor nerves, suggesting its potential application in surgical procedures involving aquatic organisms .

Antimicrobial Properties

This compound has been studied for its antimicrobial activity. Preliminary research suggests that it exhibits inhibitory effects against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Case Studies and Research Findings

Research findings indicate that this compound's anesthetic properties may be comparable to established local anesthetics like benzocaine. A comparative study highlighted its effectiveness in blocking nerve activity without significant adverse effects observed in controlled environments .

Summary of Key Research Findings

Study ReferenceBiological Activity EvaluatedKey Findings
Anesthetic EffectDose-dependent blockade of nerve activity
Antimicrobial ActivityInhibitory effects against bacterial strains
Anti-inflammatory PotentialSuggestive efficacy based on structural similarity

Clinical Implications

Despite promising findings regarding its biological activities, there have been no clinical trials conducted to evaluate the safety and efficacy of this compound in humans. Further research is necessary to explore its therapeutic potential and establish safety profiles for clinical applications.

Q & A

Q. What are the optimal synthetic conditions for preparing transition metal complexes of Ethyl 3-acetamidobenzoate, and how can reaction parameters be systematically varied to enhance complex stability?

  • Methodological Answer : Synthesis involves refluxing this compound with metal salts (Ni, Co, Cd, Zn) and hydrazine in aqueous ethanol. Key parameters include:
  • Temperature : 122–160°C for hydrazine-bridged complex formation; 230–260°C for ligand decomposition (e.g., Ni/Co complexes).
  • Molar Ratios : Metal-to-ligand ratio of 1:2 recommended.
  • pH : Maintain 6.5–7.0 to prevent ligand protonation.
    Post-synthesis characterization should include elemental analysis, IR spectroscopy (amide I/II bands for coordination confirmation), and thermal gravimetric analysis (TGA) to assess thermal stability .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct experiments in fume hoods.
  • Waste Management : Segregate waste and use certified hazardous waste disposal services.
  • Emergency Measures : Install accessible eye wash stations and showers. Document exposures per OSHA guidelines .

Q. How can researchers verify the purity of this compound and its metal complexes?

  • Methodological Answer :
  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v).
  • Spectroscopy : Compare FTIR spectra with reference data; monitor carbonyl stretches (1680–1720 cm⁻¹).
  • Elemental Analysis : Match experimental C/H/N percentages to theoretical values (±0.3% tolerance) .

Q. What are the primary applications of this compound in coordination chemistry?

  • Methodological Answer : Serves as a bidentate ligand via acetamido and carboxylate groups. Applications include:
  • Catalysis : Ni/Co complexes for oxidation reactions.
  • Material Science : Zn/Cd complexes as precursors for metal oxide nanoparticles (e.g., ZnO for photocatalysis).
  • Thermal Studies : Decomposition pathways (e.g., CdCO₃ formation at 494–700°C) inform stability in high-temperature applications .

Q. How should researchers design experiments to study the hydrolytic stability of this compound?

  • Methodological Answer :
  • Conditions : Vary pH (2–12), temperature (25–80°C), and ionic strength.
  • Analysis : Monitor hydrolysis via UV-Vis spectroscopy (λ = 260 nm) or NMR (disappearance of ester peaks).
  • Kinetics : Use pseudo-first-order models to calculate rate constants .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal decomposition pathways of this compound complexes?

  • Methodological Answer :
  • Multi-Technique Approach : Combine TGA-DSC for mass loss/enthalpy data and evolved gas analysis (EGA-FTIR) to identify gaseous products.
  • Phase Identification : Use temperature-resolved XRD (TR-XRD) to distinguish Co₃O₄ vs. CoO phases between 446–600°C.
  • Kinetic Modeling : Apply Flynn-Wall-Ozawa isoconversional method to calculate activation energies .

Q. What strategies can be employed to optimize ligand geometry in this compound complexes for targeted applications?

  • Methodological Answer :
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to predict bond angles/distances.
  • Crystallography : Use single-crystal XRD to compare experimental vs. theoretical structures.
  • Steric Tuning : Introduce substituents on the benzoate ring to alter coordination behavior .

Q. How do solvent polarity and coordination environment influence the spectroscopic properties of this compound complexes?

  • Methodological Answer :
  • Solvent Screening : Test in DMSO, ethanol, and acetonitrile.
  • Spectroscopic Analysis : Compare UV-Vis charge-transfer bands and emission spectra.
  • Ligand Field Theory : Correlate d-d transition energies with metal electronegativity (e.g., Zn²⁺ vs. Cd²⁺) .

Q. What methodologies are effective in analyzing competing reaction pathways during the synthesis of this compound derivatives?

  • Methodological Answer :
  • In Situ Monitoring : Use ReactIR to track intermediate formation.
  • Isolation Techniques : Employ column chromatography to separate byproducts.
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N-hydrazine) to confirm reaction steps .

Q. How can researchers design a robust framework for validating contradictory data in this compound studies?

  • Methodological Answer :
  • Interlaboratory Studies : Compare results across institutions using standardized protocols.
  • Statistical Analysis : Apply ANOVA to assess instrument/operator variability.
  • Meta-Analysis : Systematically review literature to identify consensus trends vs. outliers .

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